3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
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Overview
Description
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride is a potent and selective agonist of sphingosine-1-phosphate receptor 1 (S1P1), with an effective concentration (EC50) of 9 picomolar . This compound has minimal activity on sphingosine-1-phosphate receptors 2 through 4 and only moderate affinity for sphingosine-1-phosphate receptor 5 . It is primarily used in research settings to study the effects of S1P1 activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using automated reactors and stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of sphingosine-1-phosphate receptor agonists.
Biology: Researchers use it to investigate the role of S1P1 in cellular signaling and immune response.
Medicine: It is explored for its potential therapeutic effects in conditions like multiple sclerosis and other autoimmune diseases.
Industry: This compound is used in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptors .
Mechanism of Action
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride exerts its effects by binding to and activating sphingosine-1-phosphate receptor 1 (S1P1). This activation leads to the internalization and polyubiquitination of the receptor, which modulates various downstream signaling pathways. The primary molecular targets include lymphocytes, where it induces dose-dependent lymphopenia by retaining lymphocytes in lymph nodes .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 agonist with applications in autoimmune diseases.
Ozanimod: An S1P1 and S1P5 agonist used for treating relapsing forms of multiple sclerosis .
Uniqueness
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride is unique due to its high selectivity for S1P1 and its short-acting nature, which allows for precise control in experimental settings. Unlike other S1P1 agonists, it has minimal activity on other sphingosine-1-phosphate receptors, making it a valuable tool for studying S1P1-specific effects .
Properties
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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